molecular formula C7H10O3 B14468558 Methyl 2-acetylbut-2-enoate CAS No. 65221-10-5

Methyl 2-acetylbut-2-enoate

Cat. No.: B14468558
CAS No.: 65221-10-5
M. Wt: 142.15 g/mol
InChI Key: APFYEWRWAZDBLH-UHFFFAOYSA-N
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Description

Methyl 2-acetylbut-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This compound, with the molecular formula C7H10O3, is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetylbut-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as diethyl malonate, reacts with an alkyl halide under basic conditions to form the desired ester . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the ester into corresponding acids or other oxidized products.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Alkyl halides and tosylates are common reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-acetylbut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-acetylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl butyrate: Another ester with a similar structure but different functional groups.

    Ethyl acetate: A widely used ester with different chemical properties and applications.

Uniqueness

Methyl 2-acetylbut-2-enoate is unique due to its specific functional groups, which confer distinct chemical reactivity and applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

65221-10-5

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-acetylbut-2-enoate

InChI

InChI=1S/C7H10O3/c1-4-6(5(2)8)7(9)10-3/h4H,1-3H3

InChI Key

APFYEWRWAZDBLH-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)C)C(=O)OC

Origin of Product

United States

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